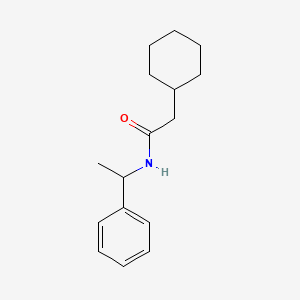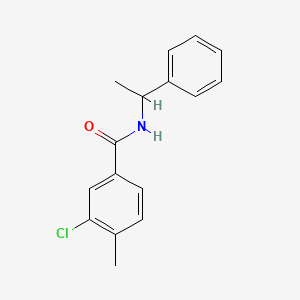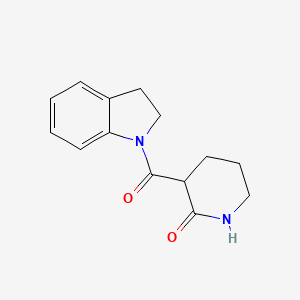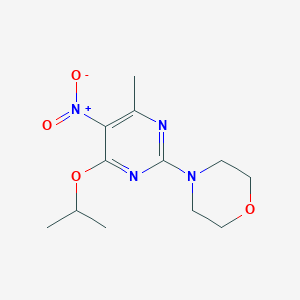
4-(4-isopropoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine
Descripción general
Descripción
4-(4-isopropoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine, also known as KN-62, is a potent and selective inhibitor of calmodulin-dependent protein kinase II (CaMKII). CaMKII is an enzyme that plays a crucial role in various cellular processes such as synaptic plasticity, learning, and memory. Therefore, the inhibition of CaMKII by KN-62 has been widely studied in scientific research to explore its potential therapeutic applications.
Mecanismo De Acción
4-(4-isopropoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine binds to the calmodulin-binding domain of CaMKII, thereby preventing its activation by calcium/calmodulin. This results in the inhibition of CaMKII-dependent processes such as LTP induction.
Biochemical and Physiological Effects:
In addition to its effects on LTP induction, this compound has been shown to inhibit the phosphorylation of various CaMKII substrates, including the AMPA receptor subunit GluA1 and the transcription factor CREB. This suggests that this compound may have broader effects on CaMKII-dependent processes beyond LTP induction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-isopropoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine in lab experiments is its high selectivity for CaMKII, which allows for specific inhibition of CaMKII-dependent processes without affecting other signaling pathways. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-(4-isopropoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine. One area of interest is the development of more potent and selective CaMKII inhibitors based on the structure of this compound. Another direction is the exploration of the therapeutic potential of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Finally, further research is needed to fully understand the broader effects of this compound on CaMKII-dependent processes beyond LTP induction.
Aplicaciones Científicas De Investigación
The inhibition of CaMKII by 4-(4-isopropoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine has been extensively studied in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been shown to block the induction of long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory. This suggests that this compound may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-(4-methyl-5-nitro-6-propan-2-yloxypyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-8(2)20-11-10(16(17)18)9(3)13-12(14-11)15-4-6-19-7-5-15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKANHPUOYWFHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)OC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



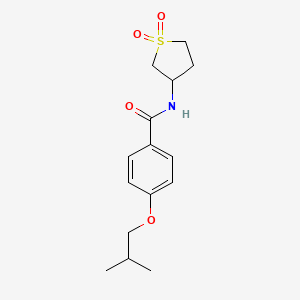
![4-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3970704.png)
![methyl 1-[(4-methoxyphenyl)acetyl]-1H-indole-3-carboxylate](/img/structure/B3970709.png)
![3-(2-fluorophenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B3970716.png)

![N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B3970736.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B3970739.png)
![N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide](/img/structure/B3970750.png)
![1-[1-(2-nitrobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970753.png)
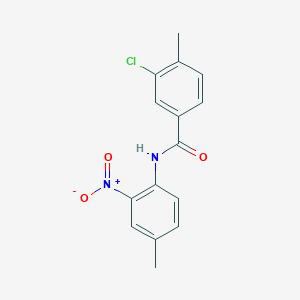
![(1S*,6R*)-9-[(4-ethylphenoxy)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3970759.png)
